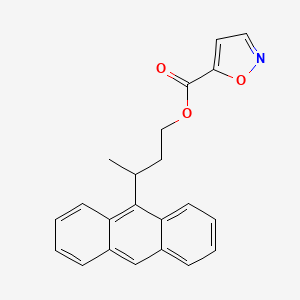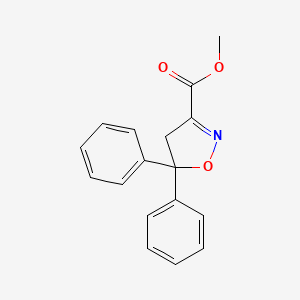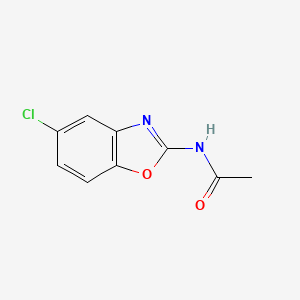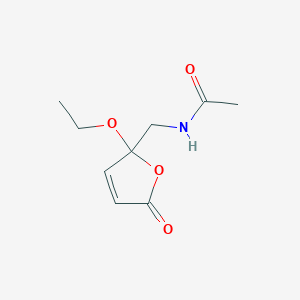![molecular formula C16H13NO2 B12900846 1-(4-Methoxyphenyl)cyclohepta[b]pyrrol-2(1H)-one CAS No. 141493-60-9](/img/structure/B12900846.png)
1-(4-Methoxyphenyl)cyclohepta[b]pyrrol-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenyl)cyclohepta[b]pyrrol-2(1H)-one is an organic compound with a complex structure that includes a methoxyphenyl group and a cyclohepta[b]pyrrol-2(1H)-one core
Méthodes De Préparation
The synthesis of 1-(4-Methoxyphenyl)cyclohepta[b]pyrrol-2(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with cycloheptanone in the presence of a base to form an intermediate, which is then cyclized to produce the desired compound. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of more efficient catalysts to reduce production costs and environmental impact .
Analyse Des Réactions Chimiques
1-(4-Methoxyphenyl)cyclohepta[b]pyrrol-2(1H)-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces alcohols .
Applications De Recherche Scientifique
1-(4-Methoxyphenyl)cyclohepta[b]pyrrol-2(1H)-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(4-Methoxyphenyl)cyclohepta[b]pyrrol-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
1-(4-Methoxyphenyl)cyclohepta[b]pyrrol-2(1H)-one can be compared with other similar compounds, such as:
1-(4-Hydroxyphenyl)cyclohepta[b]pyrrol-2(1H)-one: This compound has a hydroxyl group instead of a methoxy group, which can lead to different chemical reactivity and biological activity.
1-(4-Chlorophenyl)cyclohepta[b]pyrrol-2(1H)-one: The presence of a chlorine atom can significantly alter the compound’s properties, making it more reactive in certain substitution reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable in various research and industrial applications .
Propriétés
Numéro CAS |
141493-60-9 |
|---|---|
Formule moléculaire |
C16H13NO2 |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)cyclohepta[b]pyrrol-2-one |
InChI |
InChI=1S/C16H13NO2/c1-19-14-9-7-13(8-10-14)17-15-6-4-2-3-5-12(15)11-16(17)18/h2-11H,1H3 |
Clé InChI |
MAYTWYZRDOVXFR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2C3=CC=CC=CC3=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![8-[(6-Aminohexyl)amino]-2'-deoxyadenosine](/img/structure/B12900797.png)
![1-(2,4-Diamino-7-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone](/img/structure/B12900802.png)

![1-{4-[(Trifluoromethyl)sulfanyl]-1H-pyrrol-2-yl}ethan-1-one](/img/structure/B12900807.png)
![N-[(3S)-1-Benzylpyrrolidin-3-yl][1,1'-biphenyl]-4-carboxamide](/img/structure/B12900814.png)

![L-Cysteine, S-[(tetrahydro-2-oxo-3-furanyl)methyl]-, (R)-](/img/structure/B12900826.png)
![3-(1-Benzothiophen-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900852.png)
![3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900858.png)
